molecular formula C19H24N4O3S2 B2994726 2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105249-60-2

2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2994726
CAS No.: 1105249-60-2
M. Wt: 420.55
InChI Key: FAQPWQDAHRXOJL-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 1105249-60-2) is a sophisticated synthetic compound with a molecular formula of C19H24N4O3S2 and a molecular weight of 420.6 g/mol . This benzamide derivative features a complex architecture containing a central 4,6-dihydro-2H-thieno[3,4-c]pyrazol core, which represents a privileged scaffold in medicinal chemistry for its versatile interaction with biological targets. The compound's structure incorporates multiple pharmacophoric elements including an ethylthio moiety, a 2-methoxyethylamino carbonyl group, and the benzamide framework, which together create potential for diverse receptor interactions and binding affinities. Researchers are investigating this compound primarily as a key chemical probe in enzyme inhibition studies, particularly for kinases and other ATP-binding proteins, given the pyrazol-thieno fused heterocyclic system's similarity to known kinase inhibitor scaffolds. The presence of the ethylthioether side chain enhances membrane permeability, while the 2-methoxyethylaminocarbonyl group contributes to solubility profiles and potential hydrogen bonding interactions with biological targets. This carefully balanced molecular structure makes it particularly valuable for investigating signal transduction pathways, protein-protein interactions, and cellular regulation mechanisms in biochemical research. The compound is provided with comprehensive analytical characterization data and is strictly for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the product's Certificate of Analysis for specific handling, storage, and safety information prior to use.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S2/c1-3-28-16-7-5-4-6-13(16)19(25)21-18-14-11-27-12-15(14)22-23(18)10-17(24)20-8-9-26-2/h4-7H,3,8-12H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQPWQDAHRXOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the thienopyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • Thieno[3,4-c]pyrazole core : Known for various biological activities.
  • Ethylthio group : May enhance lipophilicity and cellular uptake.
  • Methoxyethylamino group : Potentially involved in receptor interactions.

Antioxidant Activity

Research indicates that thienopyrazole derivatives exhibit significant antioxidant properties. A study on similar compounds demonstrated their ability to protect red blood cells from oxidative stress induced by toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds, suggesting their potential as protective agents against oxidative damage .

Anticancer Properties

Thienopyrazoles have been reported to possess anticancer activity. For instance, specific derivatives have shown inhibition of cancer cell proliferation through the modulation of key signaling pathways. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Anti-inflammatory Effects

The anti-inflammatory potential of thienopyrazoles is noteworthy. Inhibitors targeting phosphodiesterase (PDE) enzymes have been developed from this compound class, which are effective in treating inflammatory diseases. For example, certain thienopyrazole derivatives have been shown to reduce inflammation markers in animal models of arthritis .

Antimicrobial Activity

Thienopyrazole derivatives also exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, highlighting their potential use as antimicrobial agents .

Study on Erythrocyte Protection

In a study assessing erythrocyte alterations in Clarias gariepinus exposed to 4-nonylphenol, the administration of thienopyrazole derivatives resulted in a marked decrease in damaged erythrocytes compared to control groups. The results are summarized in the table below:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole (7a)12 ± 1.03
Thienopyrazole (7b)0.6 ± 0.16
Thienopyrazole (7e)28.3 ± 2.04

This data indicates that thienopyrazole compounds significantly mitigate oxidative damage in erythrocytes .

Anticancer Activity Evaluation

In vitro studies on cancer cell lines treated with thienopyrazole derivatives showed a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, providing a promising avenue for anticancer drug development .

Comparison with Similar Compounds

Table 1: Pyrimidine-Substituted Benzamides

Compound ID Core Structure Key Substituents Molecular Weight (g/mol)
4 Pyrimidine 4-Nitrophenyl 544.56
5 Pyrimidine 4-Chlorophenyl 568.42
6 Pyrimidine p-Tolyl 527.62

Functional Implications : The pyrimidine core may enhance π-π stacking in biological targets, while electron-withdrawing groups (e.g., nitro in compound 4) could reduce metabolic stability compared to the target compound’s ethylthio group .

Thieno[2,3-d]Pyrimidin Derivatives ()

Thieno[2,3-d]pyrimidin-2-yl benzamides (e.g., compound 8b) share structural similarities with the target compound but differ in:

  • Ring system: Thieno[2,3-d]pyrimidin vs. thieno[3,4-c]pyrazole.
  • Substituents: Trifluoromethyl phenoxy (8b) vs. ethylthio and methoxyethyl amino.
  • Molecular weight : 8b has a molecular weight of 463.45 g/mol, suggesting lower bulk than the target compound.

Functional Implications : The trifluoromethyl group in 8b enhances electronegativity and may improve binding affinity to hydrophobic enzyme pockets. However, the target compound’s ethylthio group could offer better metabolic resistance due to sulfur’s lower electronegativity .

Thiazolidinone-Benzamide Derivatives ()

Thiazolidinone-benzamide hybrids (e.g., compound 7 and 10) exhibit antimicrobial and anticancer activities. Key distinctions:

  • Core structure: Thiazolidinone instead of thienopyrazole.
  • Substituents : Nitrobenzylidene (compound 7) and hydroxybenzylidene (compound 10).
  • Activities : Compound 7 (pMICam = 1.86 µM/mL) and compound 10 (IC₅₀ = 18.59 µM) show potent bioactivity.

QSAR Insights: Topological parameters (Kier’s α shape index) and electronic parameters (HOMO energy) correlate with activity in these derivatives. The target compound’s thienopyrazole core may similarly influence QSAR profiles .

Ethylthio-Containing Benzamides ()

A structurally related compound, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide (CAS 923140-48-1), shares the ethylthio-benzamide motif. Differences include:

  • Core structure: Benzothiazolyl vs. thienopyrazole.
  • Substituents: Dimethylamino sulfonyl vs. methoxyethyl amino.

Functional Implications: The benzothiazolyl core in CAS 923140-48-1 may confer fluorescence properties, whereas the target compound’s thienopyrazole system could enhance redox stability .

Structural and Functional Analysis

  • Electronic Effects : The ethylthio group in the target compound likely increases lipophilicity (clogP ~3.5) compared to nitro- or chlorophenyl-substituted analogs.
  • Solubility: The methoxyethyl amino side chain may improve aqueous solubility relative to purely aromatic analogs.
  • Bioactivity Potential: While direct data are lacking, structural analogs with pyrimidine, thienopyrimidin, or thiazolidinone cores show antimicrobial and anticancer activities, suggesting possible overlapping targets .

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